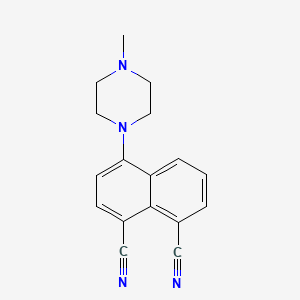
4-(4-Methylpiperazin-1-yl)naphthalene-1,8-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)naphthalene-1,8-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with a 4-methylpiperazin-1-yl group and two cyano groups at positions 1 and 8
Preparation Methods
The synthesis of 4-(4-Methylpiperazin-1-yl)naphthalene-1,8-dicarbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions involving aromatic substitution and cyclization.
Introduction of the Cyano Groups: The cyano groups are introduced at positions 1 and 8 of the naphthalene ring using reagents such as cyanogen bromide or other cyanating agents under controlled conditions.
Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the substitution of a hydrogen atom on the naphthalene ring with the 4-methylpiperazin-1-yl group. This can be achieved through nucleophilic substitution reactions using appropriate piperazine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-(4-Methylpiperazin-1-yl)naphthalene-1,8-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylpiperazin-1-yl group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)naphthalene-1,8-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and other materials. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)naphthalene-1,8-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)naphthalene-1,8-dicarbonitrile can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)aniline: This compound shares the 4-methylpiperazin-1-yl group but differs in the core structure, which is an aniline ring instead of a naphthalene ring.
4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: This compound also contains the 4-methylpiperazin-1-yl group but has a benzene ring with two amino groups at positions 1 and 2.
The uniqueness of this compound lies in its specific combination of the naphthalene core with the 4-methylpiperazin-1-yl and cyano groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
528877-37-4 |
|---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)naphthalene-1,8-dicarbonitrile |
InChI |
InChI=1S/C17H16N4/c1-20-7-9-21(10-8-20)16-6-5-14(12-19)17-13(11-18)3-2-4-15(16)17/h2-6H,7-10H2,1H3 |
InChI Key |
WLMWNOPSQGQSTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C3=C(C=CC=C23)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















